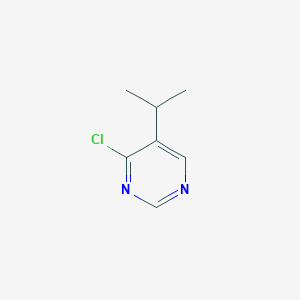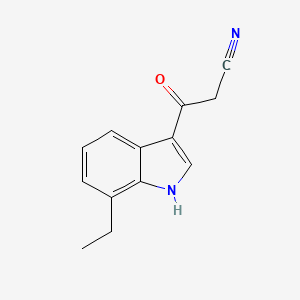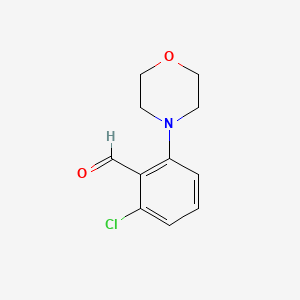
2-氯-6-(吗啉-4-基)苯甲醛
描述
2-Chloro-6-(morpholin-4-yl)benzaldehyde is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-(morpholin-4-yl)benzaldehyde is 1S/C11H12ClNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Chloro-6-(morpholin-4-yl)benzaldehyde is a powder that is stored at room temperature . It has a molecular weight of 225.67 .科学研究应用
吗啉衍生物的合成和表征
吗啉衍生物,例如 2-氯-6-(吗啉-4-基)苯甲醛,已广泛用于合成有机化学领域。一项重要的应用是特定化合物的合成和氨甲基化。例如,苯甲醛与丙二腈及其衍生物在吗啉存在下缩合,形成具有不同结构复杂度的吗啉鎓盐。这些化合物在特定的反应条件下,产生一系列具有潜在生物活性的产物,如计算机预测分析所示 (Kurskova 等,2021)。
吗啉在配位化学和催化中的作用
吗啉衍生物因其在配位化学中的作用而受到探索。一项关于铜 (II) 与各种吗啉/哌嗪衍生物配位化学的研究揭示了具有独特磁性的独特络合物结构的形成。这些发现不仅提供了对结构成分对络合物性质影响的见解,还为这些络合物在材料科学和催化等各个领域的应用铺平了道路 (Majumder 等,2016)。
生物活性与潜在治疗应用
新型吗啉衍生物的合成导致了具有有希望的生物活性的化合物的发现。一项涉及使用吗啉合成席夫碱衍生物的研究突出了它们的潜在抗菌和抗真菌活性。这些发现强调了吗啉衍生物在开发新型抗菌剂中的治疗潜力 (AlKaissi 等,2015)。
结构分析和材料科学
吗啉衍生物也一直是结构分析和材料科学感兴趣的主题。例如,吗啉杀菌剂二甲吗啉的晶体结构研究提供了对分子相互作用和结构的见解,有助于理解其功能机制和在材料科学中的潜在应用 (Kang 等,2015)。
安全和危害
The safety information for 2-Chloro-6-(morpholin-4-yl)benzaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
属性
IUPAC Name |
2-chloro-6-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRQUHIYZASEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(morpholin-4-yl)benzaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



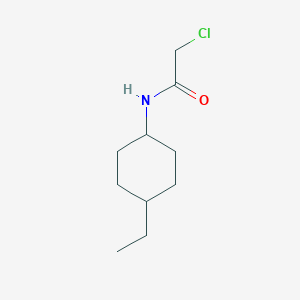
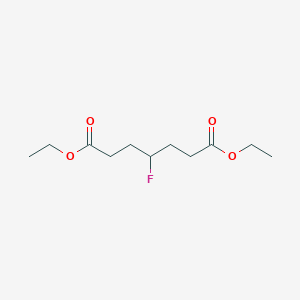
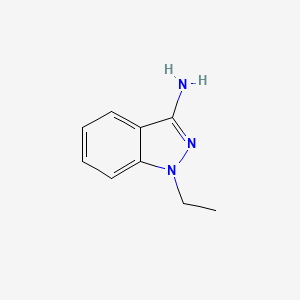
![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)
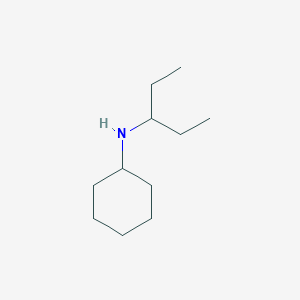

![5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1416245.png)
